molecular formula C12H21NO4 B2886140 Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate CAS No. 2243515-64-0

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate

Cat. No.: B2886140
CAS No.: 2243515-64-0
M. Wt: 243.303
InChI Key: WCXIEBYEAQBJHE-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolan-2-yl derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved .

Comparison with Similar Compounds

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate can be compared with other similar compounds, such as:

    Tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate: Similar in structure but with different substituents on the oxolan ring.

    Tert-butyl (3-hydrazino-3-oxopropyl)carbamate: Contains a hydrazino group instead of the oxolan-2-yl group.

    Tert-butyl (2-oxo-3,4,5-trihydrofuryl)carbamate: Similar structure with additional oxygen atoms in the ring.

These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound in various research and industrial contexts.

Properties

IUPAC Name

tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(8-14)7-10-5-4-6-16-10/h8-10H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXIEBYEAQBJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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